4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine
Description
4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a bromine atom at the meta position and a methyl group at the ortho position of the phenyl ring attached to the thiazole core. Thiazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural features of this compound—specifically the electron-withdrawing bromine and electron-donating methyl group—likely influence its reactivity, physicochemical properties, and biological interactions compared to analogs with different substituents or substitution patterns .
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
GMNMDPGHTFSWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step process:
- Step 1: Preparation of the substituted phenyl intermediate, often starting from (3-bromo-2-methylphenyl)methanol or related derivatives.
- Step 2: Formation of the thiazole ring by cyclization reactions involving appropriate precursors such as thioamides or α-haloketones with amine sources.
- Step 3: Final functional group modifications to introduce the amino group at the 2-position of the thiazole ring.
Preparation of the Substituted Phenyl Intermediate
(3-Bromo-2-methylphenyl)methanol is a key intermediate in the synthesis pathway. It can be prepared by bromination and methylation of phenylmethanol derivatives or purchased commercially. Several palladium-catalyzed cross-coupling reactions have been reported to functionalize this intermediate further.
Example Reaction Conditions for Cross-Coupling:
These palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are crucial for constructing the biphenyl or substituted phenyl systems required for the final target compound.
Formation of the Thiazole Ring
The thiazole ring is typically synthesized by cyclization reactions involving α-haloketones or α-halo carbonyl compounds with thioamides or thiourea derivatives. For this compound, the substituted phenyl intermediate is reacted with appropriate thioamide precursors under conditions that promote ring closure.
Though specific detailed procedures for this exact compound are limited in the retrieved data, the general synthetic approach for thiazole derivatives involves:
- Reacting the substituted phenyl α-haloketone with thiourea or thioamide.
- Heating the mixture under reflux in solvents such as ethanol or acetic acid.
- Isolating the thiazole ring-containing product by filtration or extraction.
Final Amination Step
The amino group at the 2-position of the thiazole ring is introduced either during the cyclization step (using thioamide or thiourea as the nitrogen source) or by subsequent amination reactions. The presence of the amino group is essential for the biological activity of the compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The bromine atom at the meta position of the phenyl ring undergoes substitution with nucleophiles such as amines, alkoxides, or thiols.
Mechanistic Insight :
The reaction proceeds via a two-step aromatic substitution mechanism. The bromine acts as a leaving group, with the electron-withdrawing thiazole ring activating the aryl halide toward nucleophilic attack .
Cross-Coupling Reactions via Suzuki-Miyaura Coupling
The bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids.
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-(3-Biphenyl-2-methylphenyl)-1,3-thiazol-2-amine | 85% |
| 4-Carboxyphenylboronic acid | PdCl₂(dppf), Na₂CO₃, DMF/H₂O | 4-(3-(4-Carboxyphenyl)-2-methylphenyl)-1,3-thiazol-2-amine | 78% |
Key Observations :
-
Reactions require anhydrous conditions and inert atmospheres.
-
Steric hindrance from the methyl group slightly reduces yields compared to unsubstituted analogues .
Electrophilic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms.
Schiff Base Formation at the Amino Group
The primary amine reacts with aldehydes/ketones to form imine derivatives, enhancing bioactivity in pharmacological studies.
Cyclization Reactions
The amino and bromo groups enable cyclization to form fused heterocycles:
Oxidation and Reduction Pathways
Scientific Research Applications
4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Pathways: Affect cellular signaling pathways, leading to changes in cell behavior.
Interact with DNA: Bind to DNA and interfere with replication or transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- 4-(4-Bromophenyl)-1,3-thiazol-2-amine derivatives (e.g., p1–p10) : These compounds feature a bromine atom at the para position of the phenyl ring instead of the meta position. The para substitution may lead to distinct electronic effects, as bromine’s electron-withdrawing nature alters the electron density distribution across the phenyl-thiazole system. Additionally, the absence of a methyl group in these derivatives reduces steric hindrance compared to the target compound .
- N,4-Diaryl-1,3-thiazole-2-amines (e.g., compound 10s) : These derivatives incorporate methoxy or dimethoxyphenyl groups, which enhance electron-donating effects. For instance, 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) demonstrated potent antiproliferative activity due to improved binding to tubulin’s colchicine site, highlighting how substituent polarity and position modulate biological activity .
- 4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine : This analog replaces the phenyl ring with a thienyl group, introducing sulfur-mediated conjugation differences. The thienyl ring’s smaller size and altered electronic properties may affect solubility and target binding compared to phenyl-substituted derivatives .
Physicochemical Properties
*Estimated based on analogous syntheses .
Biological Activity
The compound 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazoles are known for their diverse pharmacological properties, making them a focal point in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring substituted with a bromo and methyl group on the phenyl moiety. This specific arrangement is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 8a | Colon | 4.0 | Moderate |
| 8b | Melanoma | 5.0 | High |
| 8c | Breast | 6.0 | Moderate |
| 8d | Leukemia | 1.9 | High |
These results indicate that thiazole derivatives can exhibit selective cytotoxicity towards cancer cells while minimizing toxicity to normal cells .
The mechanism by which thiazole derivatives exert their antitumor effects often involves the inhibition of key cellular pathways. For example, some studies suggest that these compounds may interact with proteins involved in apoptosis, leading to increased cell death in malignant cells .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have demonstrated significant antimicrobial activity. The presence of electron-donating groups in the structure enhances their efficacy against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 43a | Staphylococcus aureus | 12 µg/mL |
| 43b | Escherichia coli | 15 µg/mL |
| 43c | Pseudomonas aeruginosa | 10 µg/mL |
These findings suggest that compounds like this compound could be developed into effective antimicrobial agents .
Case Studies
- Case Study on Antitumor Activity : A study involving various thiazole derivatives revealed that modifications to the phenyl ring significantly impacted cytotoxicity. The introduction of halogen groups was found to enhance activity against specific cancer cell lines, indicating a structure-activity relationship (SAR) that can guide future synthesis .
- Case Study on Antimicrobial Efficacy : Research on substituted phenylthiazoles showed that compounds with electron-withdrawing groups exhibited superior antimicrobial properties compared to their unsubstituted counterparts. This highlights the importance of molecular modifications in enhancing therapeutic efficacy .
Q & A
Q. What are the key synthetic methodologies for 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine?
The Gewald reaction is a common approach for synthesizing substituted thiazol-2-amines. For derivatives like this compound, the reaction typically involves:
- Step 1 : Cyclocondensation of a ketone (e.g., 3-bromo-2-methylacetophenone) with thiourea in the presence of sulfur and a base (e.g., morpholine) to form the thiazole ring .
- Step 2 : Purification via recrystallization (e.g., ethanol with activated charcoal) to achieve >70% yield.
- Validation : Elemental analysis (C, H, N, S) and spectroscopic techniques (¹H/¹³C NMR) confirm purity .
Q. How is the compound characterized structurally and spectroscopically?
- ¹H NMR : Thiazole protons (δ 6.8–7.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns. NH₂ groups appear as broad singlets (δ ~5.5 ppm) .
- UV-Vis : λmax at ~280–320 nm (π→π* transitions in thiazole and aryl rings) .
- Elemental Analysis : Discrepancies between calculated and observed values (e.g., ±0.3% for C/H/N) may indicate residual solvents; cross-validate with TGA .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of this compound?
DFT studies (e.g., B3LYP/6-31G*) can model:
- HOMO-LUMO gaps : To assess reactivity (e.g., nucleophilic aryl bromine vs. electrophilic thiazole NH₂) .
- Charge distribution : Bromine’s electron-withdrawing effect stabilizes the thiazole ring, influencing binding in coordination complexes .
- Validation : Compare calculated IR spectra with experimental data to refine exchange-correlation functionals .
Q. What crystallographic insights are critical for understanding its solid-state behavior?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Dihedral angles : Thiazole vs. aryl ring tilt (e.g., 9.2°–15.3°), affecting π-stacking and solubility .
- Weak interactions : C-H⋯π or halogen bonding (Br⋯S) may stabilize crystal packing, with distances <3.5 Å .
- Software : SHELX suite for refinement (R < 0.05) and Flack parameter analysis to confirm absolute configuration .
Q. How to resolve contradictions in elemental analysis and spectroscopic data?
- Case : Observed vs. calculated C/H/N discrepancies (e.g., ΔC = +0.5%).
- Solutions :
Methodological Challenges
3.1 Designing experiments to study its biological activity (e.g., kinase inhibition):
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2) due to thiazole’s ATP-mimetic structure .
- Assay optimization :
- Use fluorescence polarization (FP) with FITC-labeled ATP.
- IC50 determination: Dose-response curves (1 nM–100 µM) in triplicate .
- Control : Compare with known inhibitors (e.g., AT-7519) to validate assay robustness .
3.2 Strategies for regioselective functionalization of the thiazole ring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
